molecular formula C7H7BrN2O B1500478 1-(6-aminopyridin-3-yl)-2-bromoethanone CAS No. 765266-65-7

1-(6-aminopyridin-3-yl)-2-bromoethanone

Cat. No.: B1500478
CAS No.: 765266-65-7
M. Wt: 215.05 g/mol
InChI Key: TWHPDFCGUVMQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Aminopyridin-3-yl)-2-bromoethanone is a brominated ketone derivative featuring a pyridine ring substituted with an amino group at the 6-position and a bromoethanone moiety at the 3-position. Its molecular formula is C₇H₇BrN₂O, with a molecular weight of 215.05 g/mol. The compound’s structure combines the aromaticity of pyridine with the reactivity of a brominated carbonyl group, making it a versatile intermediate in organic synthesis and pharmaceutical development.

The amino group on the pyridine ring enhances nucleophilic substitution reactivity at the brominated carbon, enabling applications in drug discovery (e.g., anticonvulsant agents) and materials science. Its electronic properties are influenced by the electron-donating amino group, which contrasts with other bromoethanones bearing electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) .

Properties

CAS No.

765266-65-7

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(6-aminopyridin-3-yl)-2-bromoethanone

InChI

InChI=1S/C7H7BrN2O/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2,(H2,9,10)

InChI Key

TWHPDFCGUVMQRH-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)CBr)N

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-aminopyridin-3-yl)-2-bromoethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(6-Amino-3-pyridinyl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-(6-aminopyridin-3-yl)-2-bromoethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-aminopyridin-3-yl)-2-bromoethanone has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-aminopyridin-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(6-aminopyridin-3-yl)-2-bromoethanone with structurally analogous α-bromoethanone derivatives, emphasizing substituent effects, applications, and key research findings.

Table 1: Structural and Functional Comparison of Bromoethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
This compound C₇H₇BrN₂O 215.05 6-Aminopyridin-3-yl Potential pharmacophore for CNS-targeting drugs; amino group enhances nucleophilicity
1-(Benzothiazol-2-yl)-2-bromoethanone C₉H₆BrNOS 260.12 Benzothiazole Intermediate in thiophene synthesis; used in heterocyclic chemistry
1-(Benzofuran-2-yl)-2-bromoethanone C₁₀H₇BrO₂ 255.07 Benzofuran Precursor for star-shaped optoelectronic materials; high-yield synthesis routes
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone C₁₅H₁₂BrNO₄ 350.17 Nitro, benzyloxy Intermediate in formoterol synthesis; electron-withdrawing groups stabilize carbonyl
1-(2-Naphthyl)-2-bromoethanone C₁₂H₉BrO 249.10 Naphthyl Anticonvulsant activity via GABA-A receptor modulation; delays seizure onset
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃BrF₃NO 254.01 Trifluoromethyl, bromopyridyl Research chemical; increased solubility in organic solvents
1-(Adamantan-1-yl)-2-bromoethanone C₁₂H₁₇BrO 257.17 Adamantyl Chelating ligand precursor; steric bulk influences coordination chemistry

Key Comparative Analysis:

Reactivity and Electronic Effects: The amino group in the target compound donates electrons to the pyridine ring, activating the brominated carbon for nucleophilic substitution. This contrasts with 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, where nitro and benzyloxy groups withdraw electrons, slowing substitution but stabilizing intermediates . Trifluoromethyl groups (e.g., in 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone) increase electrophilicity and solubility in nonpolar solvents .

Biological Activity: 1-(2-Naphthyl)-2-bromoethanone derivatives exhibit anticonvulsant activity by modulating GABA-A receptors, comparable to phenobarbital . 1-(5-Indanyl)-2-bromoethanone is used in anti-tubercular agents, highlighting the role of bulky substituents in targeting microbial enzymes .

Synthetic Utility: Benzofuran- and benzothiazole-substituted bromoethanones are key intermediates in synthesizing optoelectronic materials, leveraging their aromatic systems for conjugation . Adamantane derivatives face steric challenges but offer unique coordination geometries in chelating ligands .

Physical Properties: 1-(5-Bromo-pyridin-3-yl)-ethanone (MW: 200.04 g/mol, mp: 90°C) has lower molecular weight and higher melting point than the target compound, reflecting differences in hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.